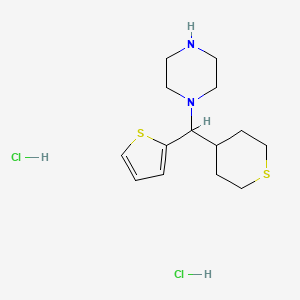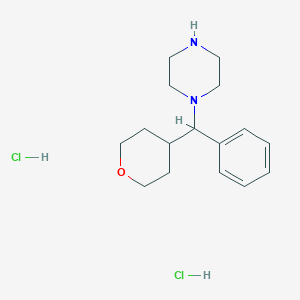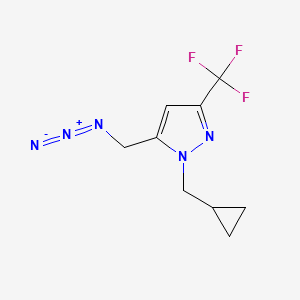
5-(azidometil)-1-(ciclopropilmetil)-3-(trifluorometil)-1H-pirazol
Descripción general
Descripción
5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H10F3N5 and its molecular weight is 245.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Este compuesto puede servir como un bloque de construcción versátil en la síntesis orgánica. Su grupo azidometil es un precursor de las aminas, que son fundamentales en la síntesis de una amplia gama de moléculas orgánicas. El grupo trifluorometil puede introducir flúor en las moléculas, lo cual es particularmente valioso en los productos farmacéuticos debido a las propiedades únicas que confieren los átomos de flúor, como una mayor lipofilia y estabilidad metabólica .
Química Medicinal
En química medicinal, la presencia de un grupo ciclopropilmetil puede ser crucial para la actividad biológica de las moléculas de fármacos. Este compuesto podría utilizarse para desarrollar nuevos farmacóforos, que son partes de una molécula responsables de su acción biológica. El grupo trifluorometil también es significativo en este campo, ya que puede mejorar la potencia y la selectividad del fármaco .
Catálisis Fotoredox
El grupo azidometil puede participar en la catálisis fotoredox, un campo de la química que aprovecha la energía lumínica para impulsar reacciones químicas. Este compuesto podría utilizarse para generar especies radicales bajo irradiación lumínica, que luego pueden participar en diversas reacciones de formación de enlaces, expandiendo el conjunto de herramientas disponibles para la construcción de moléculas orgánicas complejas .
Mecanismo De Acción
Target of Action
The compound contains a pyrazole ring, which is a common structural motif in many biologically active molecules. Pyrazole derivatives have been known to interact with various targets such as enzymes, receptors, and ion channels .
Mode of Action
The azido, trifluoromethyl, and cyclopropylmethyl groups in the compound could potentially interact with the target proteins through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown without specific study data. Based on the structural features, it might interfere with the function of target proteins, thereby modulating the associated biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group might enhance the metabolic stability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling to modulation of physiological responses .
Action Environment
The efficacy and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules. For example, the azido group might undergo reduction under certain conditions, which could potentially affect the compound’s activity .
Propiedades
IUPAC Name |
5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5/c10-9(11,12)8-3-7(4-14-16-13)17(15-8)5-6-1-2-6/h3,6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXHHRKVFGUHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


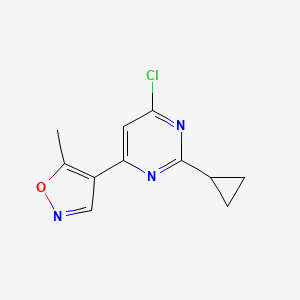
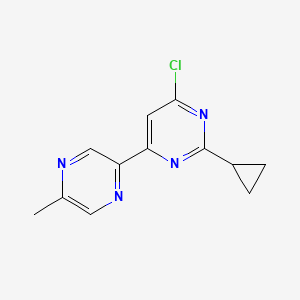
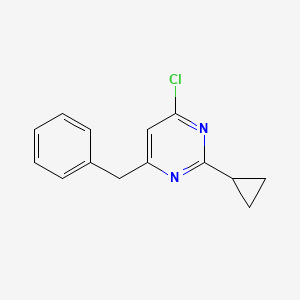
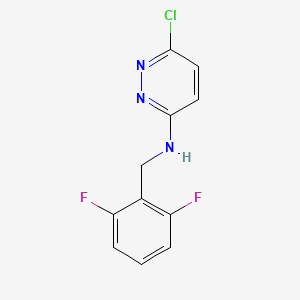
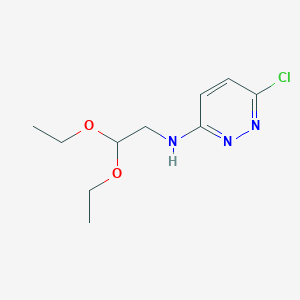
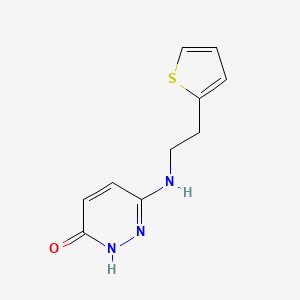
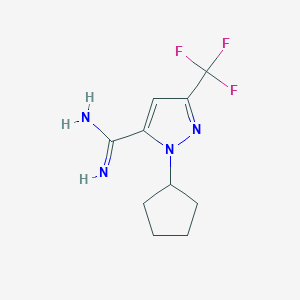
![N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480733.png)

![6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride](/img/structure/B1480738.png)


